
2,5-ジブロモ-3-(ブロモメチル)ピリジン
説明
2,5-Dibromo-3-(bromomethyl)pyridine, also known as DBMP, is a chemical compound that has been widely used in scientific research. It is a halogenated pyridine derivative that has been synthesized through various methods.
科学的研究の応用
2,5-ジブロモ-3-(ブロモメチル)ピリジン: 包括的な分析
医薬品中間体: この化合物は、医薬品合成において重要な中間体として機能します。 C−N結合形成やクロスカップリング反応による複雑な分子構造の構築を支援することで、さまざまな薬物の形成に使用されます .
有機合成: 有機化学において、2,5-ジブロモ-3-(ブロモメチル)ピリジンは、複数の合成経路で試薬として使用されます。 その臭素基は、複雑な有機分子を構築するために不可欠な置換反応やカップリング反応のための汎用性の高い反応剤にします .
触媒: この化合物は、特にパラジウム触媒クロスカップリングを含む反応において、触媒として応用されています。 これは、さまざまなピリジン誘導体の合成において反応剤として作用し、これらの誘導体は、多くの化学プロセスにおいて貴重です .
染料生産: この化合物は、その反応性のために、染料の生産にも応用できます。 他の有機分子と安定な結合を形成する能力により、複雑な染料構造の構築に役立つ成分となります .
農薬製造: 農業部門では、2,5-ジブロモ-3-(ブロモメチル)ピリジンは、農薬を合成するために使用できます。 その化学的性質により、作物には安全でありながら害虫に対して効果的な化合物の作成が可能になります .
香料・香料業界: この化合物の構造の柔軟性により、香料・香料化合物の合成に使用できます。 消費製品に所望の官能特性を与えるさまざまな誘導体に変換できます .
材料科学: 材料科学では、この化合物は、材料の分子構造に組み込むことで、耐久性や導電性の向上など、特定の特性を持つ新材料の開発に貢献できます .
研究開発: 最後に、2,5-ジブロモ-3-(ブロモメチル)ピリジンは、世界中の研究開発ラボで広く使用されています。 研究者は、それを利用して新しい合成方法を開発し、さまざまな業界で潜在的な応用を持つ新規化合物を発見しています .
各用途の詳細については、提供された参考文献を参照してください。
MilliporeSigma - 2-ブロモピリジン ヘテロレター - 改良された合成 MDPI Molecules Journal - 効率的な合成
作用機序
Target of Action
Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .
Mode of Action
2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-3-(bromomethyl)pyridine’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-(bromomethyl)pyridine can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .
特性
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61686-65-5 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




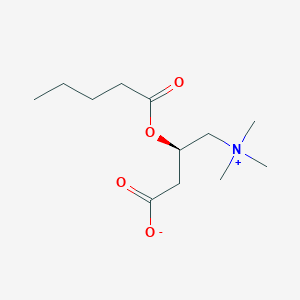

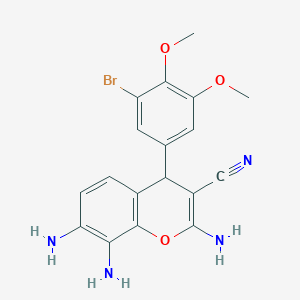
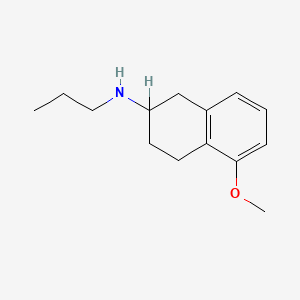
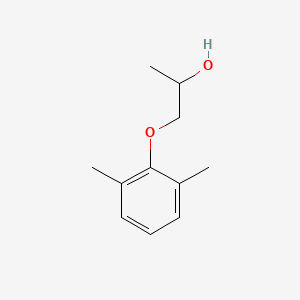
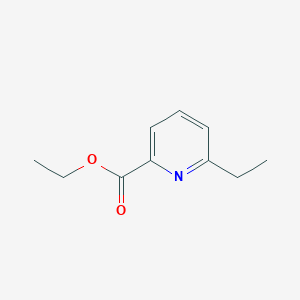
![2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione](/img/structure/B1624410.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1624411.png)
![1-[5-(Dimethylamino)-2-pyridinyl]-2,2,2-trifluoro-ethanone](/img/structure/B1624412.png)
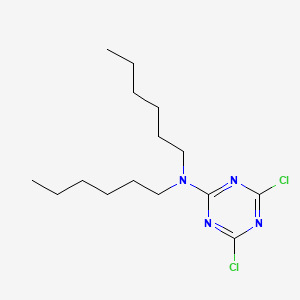

![2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile](/img/structure/B1624416.png)
